N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide, with the CAS number 1796963-15-9, is a synthetic compound that falls under the category of pyrimidine derivatives. This compound is characterized by its unique structure, which combines a cyclohexanecarboxamide moiety with a piperidinyl-pyrimidine unit. It has garnered attention in pharmaceutical research due to its potential applications in various therapeutic areas.
The compound is available from various chemical suppliers, including EvitaChem, which markets it as a bioactive reagent for research purposes. It is important to note that this compound is intended for non-human research only and is not approved for therapeutic or veterinary use.
N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide can be classified as:
The synthesis of N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide typically involves multi-step organic reactions including:
The reactions often require specific conditions such as controlled temperatures, solvents, and catalysts to optimize yields and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide features:
The InChI key for this compound is ARBGRTNRQYLBTC-UHFFFAOYSA-N, and its SMILES representation is CC1=CC(=NC(=N1)CNC(=O)C2CCCCC2)N3CCCCC3. This structural information aids in computational modeling and further chemical analysis.
N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide can participate in various chemical reactions typical for amides and pyrimidines:
These reactions are influenced by factors like solvent choice, temperature, and presence of catalysts which can enhance reactivity or selectivity towards desired products.
While specific mechanisms of action for N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide are not extensively documented, compounds in this class typically interact with biological targets such as enzymes or receptors. The mechanism may involve:
Further pharmacological studies would be necessary to elucidate specific interactions and biological effects.
Characterization through techniques such as High Performance Liquid Chromatography (HPLC) can provide insights into purity and stability under various conditions.
N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide has potential scientific uses including:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2